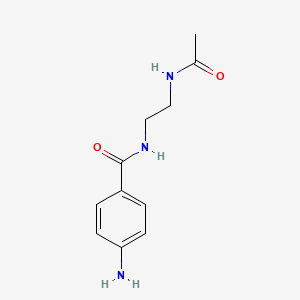

N-(2-acetamidoethyl)-4-aminobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-acetamidoethyl)-4-aminobenzamide” is a compound that contains an acetamidoethyl group and an aminobenzamide group . The acetamidoethyl group consists of an acetyl group (CH3C=O) attached to an aminoethyl group (NHCH2CH2), and the aminobenzamide group consists of an amine group (NH2) attached to a benzamide group (C6H5C=ONH2) .

Molecular Structure Analysis

The molecular structure of “N-(2-acetamidoethyl)-4-aminobenzamide” would be expected to have the characteristic features of both acetamidoethyl and aminobenzamide groups . The exact structure would depend on the specific arrangement of these groups in the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-acetamidoethyl)-4-aminobenzamide” would be expected to reflect the properties of its constituent groups. For example, it would likely be a solid at room temperature, and its solubility in water would depend on the specific arrangement of its functional groups .科学的研究の応用

Supramolecular Hydrogels for Brain Embedding

Poly[N-(2-acetamidoethyl)acrylamide] (PAAE) supramolecular hydrogels, based on multiple hydrogen bonds, have been developed. These hydrogels exhibit excellent mechanical properties and are suitable for embedding and expanding mouse brain tissue .

Fungicidal Activity

N-(thiophen-2-yl) nicotinamide derivatives, including compounds related to N-(2-acetamidoethyl)-4-aminobenzamide, have fungicidal potential. Compound 4f, in particular, shows promise as a fungicide candidate against CDM (Cercospora leaf spot disease of maize) .

作用機序

Target of Action

For instance, a compound named RU82209 has been found to target the Proto-oncogene tyrosine-protein kinase Src . Another compound, S-(2-Acetamidoethyl) hexadecanethioate, has been found to target Enoyl-[acyl-carrier-protein] reductase . These targets play crucial roles in cellular signaling and metabolic processes.

Biochemical Pathways

For example, advanced glycation end products (AGEs), which can be inhibited by compounds like ALT-946, are involved in various pathological processes, including inflammation, apoptosis, and autophagy .

Pharmacokinetics

Similar compounds like poly[n-(2-acetamidoethyl)acrylamide] (paae) have been found to exhibit high stability in acidic or high ionic strength solution, suggesting potential bioavailability .

Result of Action

For instance, ALT-946, an inhibitor of AGEs, has been found to improve renal function in experimental diabetes .

Action Environment

The action of N-(2-acetamidoethyl)-4-aminobenzamide can be influenced by various environmental factors. For instance, the pH and ionic strength of the solution can affect the stability and activity of the compound . Additionally, the presence of other molecules in the environment can also influence the compound’s action through competitive or cooperative interactions.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(2-acetamidoethyl)-4-aminobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-8(15)13-6-7-14-11(16)9-2-4-10(12)5-3-9/h2-5H,6-7,12H2,1H3,(H,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYBXFZZGNNXJMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCNC(=O)C1=CC=C(C=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-acetamidoethyl)-4-aminobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-fluoro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2472303.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]azetidine-3-carboxylic acid](/img/structure/B2472309.png)

![Methyl 5-ethyl-7-(4-methoxyphenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2472310.png)

![1-(2-methyl-1H-indol-3-yl)-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione](/img/structure/B2472313.png)

![Tert-butyl 7-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B2472317.png)

![2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2472324.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2472325.png)